4-chloro-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide
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Overview
Description
4-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with a 4-chloro group and a 4-chloro-1,3-benzothiazol-7-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide typically involves the following steps:
Formation of 4-chloro-1,3-benzothiazole: This can be achieved through the cyclization of 2-aminothiophenol with 4-chlorobenzoic acid under acidic conditions.
Coupling Reaction: The 4-chloro-1,3-benzothiazole is then coupled with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation or reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro groups.
Scientific Research Applications
4-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anti-tubercular agent.
Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: Its interactions with various biological targets are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways or microbial growth. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
4-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H8Cl2N2OS |
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Molecular Weight |
323.2 g/mol |
IUPAC Name |
4-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide |
InChI |
InChI=1S/C14H8Cl2N2OS/c15-9-3-1-8(2-4-9)14(19)18-11-6-5-10(16)12-13(11)20-7-17-12/h1-7H,(H,18,19) |
InChI Key |
ANMWFURKCKOEOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3)Cl |
Origin of Product |
United States |
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